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Compound of Interest

Compound Name: 4-Bromo-2-furaldehyde

Cat. No.: B1334072

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-
Bromo-2-furaldehyde (CAS No: 21921-76-6), a halogenated heterocyclic aldehyde of interest
in synthetic organic chemistry and drug discovery. Due to the limited availability of published
experimental spectra for this specific compound, this document presents a comprehensive set
of predicted data for Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear
Magnetic Resonance (*3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
These predictions are based on established spectroscopic principles and data from analogous
compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Bromo-2-furaldehyde.

Predicted *H NMR Data
Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (5, Coupling Constant

opm) Multiplicity (3, Hz) Assignment
~9.60 s - H-1 (Aldehyde)
~7.40 s - H-5

~7.20 S - H-3

Note: The simplicity of the predicted spectrum (singlets for all protons) arises from the expected
negligible long-range coupling between the furan ring protons in this substitution pattern.

Predicted **C NMR Data

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (6, ppm) Assignment

~177.0 C-1 (Aldehyde Carbonyl)
~154.0 C-2

~125.0 C-5

~122.0 C-3

~115.0 C-4

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
~3100 Medium Aromatic C-H stretch
) Aldehyde C-H stretch (Fermi

~2850, ~2750 Medium, weak

doublet)

C=0 stretch (conjugated
~1680 Strong

aldehyde)
~1580, ~1470 Medium-Strong C=C stretching in furan ring
~1050 Strong C-O-C stretch in furan ring
~650 Strong C-Br stretch

Predicted Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (El)

m/z Relative Intensity Assignment
[M]* (Molecular ion peak,

174/176 High characteristic bromine isotope
pattern)

173/175 High [M-H]*

145/147 Medium [M-CHOJ*

95 Medium [M-Br]*

67 Medium [M-Br-COJ*

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to

acquire the spectroscopic data for 4-Bromo-2-furaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-furaldehyde in about
0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[1]
e 'H NMR Acquisition:
o Acquire the spectrum at room temperature.

o Typical parameters include a 30-degree pulse width, an acquisition time of 4-5 seconds,
and a relaxation delay of 1-2 seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.
Chemical shifts are referenced to the TMS signal at 0.00 ppm.

e 13C NMR Acquisition:
o Acquire the spectrum using proton decoupling.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Chemical shifts are referenced to the CDClIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

As 4-Bromo-2-furaldehyde is a solid at room temperature, the KBr pellet method is
appropriate.[2]

e Sample Preparation:

o Grind a small amount (1-2 mg) of 4-Bromo-2-furaldehyde with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.[2]

o Place the powder into a pellet press and apply pressure to form a transparent or
translucent pellet.
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o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder of an FTIR spectrometer.

o Acquire the spectrum, typically in the range of 4000-400 cm~1,

Mass Spectrometry (MS)

Electron ionization (El) is a common method for the analysis of small organic molecules.[3]

Sample Introduction: Introduce a small amount of the solid sample directly into the ion
source of the mass spectrometer via a direct insertion probe.[3]

« lonization: Bombard the vaporized sample with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.[3]

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4][5]

o Detection: An electron multiplier detects the ions, and the resulting signal is processed to
generate a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
compound like 4-Bromo-2-furaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-furaldehyde: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334072#spectroscopic-data-for-4-bromo-2-
furaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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